Cas no 1806185-83-0 (Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate)

Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structure features both bromomethyl and trifluoromethoxy substituents, enabling selective functionalization and enhancing reactivity in cross-coupling and nucleophilic substitution reactions. The presence of trifluoromethyl and trifluoromethoxy groups contributes to improved metabolic stability and lipophilicity, making it valuable for designing bioactive compounds. The ethyl ester moiety further facilitates derivatization into carboxylic acids or amides. This compound is particularly useful in the development of fluorinated heterocycles, offering precise control over molecular properties for advanced applications in medicinal and materials chemistry.
Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate structure
1806185-83-0 structure
Product name:Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate
CAS No:1806185-83-0
MF:C11H8BrF6NO3
MW:396.080543518066
CID:4845340

Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate
    • Inchi: 1S/C11H8BrF6NO3/c1-2-21-9(20)5-3-7(22-11(16,17)18)19-6(4-12)8(5)10(13,14)15/h3H,2,4H2,1H3
    • InChI Key: YZKCYFOCMLYHHR-UHFFFAOYSA-N
    • SMILES: BrCC1C(C(F)(F)F)=C(C(=O)OCC)C=C(N=1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 5
  • Complexity: 389
  • Topological Polar Surface Area: 48.4
  • XLogP3: 4.1

Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029079497-1g
Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate
1806185-83-0 97%
1g
$1,579.40 2022-03-31

Additional information on Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate

Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate (CAS No. 1806185-83-0): A Comprehensive Overview

Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate, identified by its CAS number 1806185-83-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the pyridine family, a heterocyclic aromatic ring system that is widely recognized for its diverse biological activities and pharmacological potential. The unique structural features of this molecule, including the presence of bromomethyl, trifluoromethoxy, and trifluoromethyl substituents, make it a versatile intermediate in the synthesis of various bioactive molecules.

The significance of Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate lies in its potential applications in drug discovery and development. The bromomethyl group serves as a reactive handle for further functionalization, enabling the attachment of various pharmacophores through nucleophilic substitution reactions. This property is particularly valuable in the construction of complex molecular architectures that are essential for achieving high binding affinity and selectivity towards biological targets.

The trifluoromethoxy and trifluoromethyl groups introduce electron-withdrawing effects, which can modulate the electronic properties of the pyridine ring. These substituents are known to enhance metabolic stability and improve oral bioavailability, key factors in the design of successful pharmaceutical agents. Furthermore, the presence of these fluorinated groups has been associated with increased lipophilicity, a desirable characteristic for drug molecules aiming to cross biological membranes efficiently.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with improved efficacy and reduced side effects. Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate has emerged as a valuable building block in this endeavor. Its structural motif has been leveraged in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The bromomethyl group allows for facile introduction of diverse pharmacophores, enabling the fine-tuning of inhibitory activity against specific kinases.

The compound's potential extends beyond kinase inhibition. Studies have demonstrated its utility in the development of antiviral agents, where the trifluoromethoxy group plays a pivotal role in enhancing binding interactions with viral proteases and polymerases. Additionally, its incorporation into ligands targeting G protein-coupled receptors (GPCRs) has shown promise in alleviating symptoms associated with neurological disorders. The ability to modify the pyridine core through selective functionalization makes it an attractive scaffold for exploring new therapeutic avenues.

The synthesis of Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate involves multi-step organic transformations that highlight the compound's synthetic versatility. Starting from commercially available precursors, such as trifluoroacetic acid and appropriate pyridine derivatives, a series of reactions including halogenation, methylation, and esterification are employed to construct the desired framework. The use of palladium-catalyzed cross-coupling reactions has been particularly effective in introducing the bromomethyl group with high regioselectivity.

The compound's physicochemical properties have been thoroughly characterized to ensure its suitability for pharmaceutical applications. Solubility studies indicate moderate solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, while poor solubility in water suggests potential challenges in aqueous formulations. However, these limitations can be mitigated through prodrug strategies or by incorporating co-solvents into formulations.

In conclusion, Ethyl 2-(bromomethyl)-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-4-carboxylate represents a significant advancement in synthetic chemistry and drug development. Its unique structural attributes offer a rich platform for designing novel therapeutic agents with enhanced pharmacological properties. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in addressing unmet medical needs across various therapeutic domains.

Recommend Articles

Recommended suppliers
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.